molecular formula C10H12N4O2 B8385822 3,6-Dimethoxy-2-hydrazinoquinoxaline

3,6-Dimethoxy-2-hydrazinoquinoxaline

Cat. No.: B8385822
M. Wt: 220.23 g/mol
InChI Key: RBMLIYRGDQDESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxy-2-hydrazinoquinoxaline is a synthetic quinoxaline derivative supplied For Research Use Only. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry research . These compounds have garnered attention for their potential as antimicrobial agents . The core quinoxaline structure consists of a benzene ring fused with a pyrazine ring, and the presence of hydrazine and methoxy functional groups on this scaffold makes it a versatile intermediate for further chemical synthesis . Researchers can functionalize the hydrazino group to create various hydrazone derivatives or other complex molecules for structure-activity relationship (SAR) studies . The methoxy groups can influence the compound's electronic properties and lipophilicity, which may affect its interaction with biological targets . While specific biological data for this compound requires further investigation, related hydrazinoquinoxaline compounds have demonstrated notable antifungal efficacy against various Candida species in recent in vitro studies . Other quinoxaline derivatives have also shown promising antibacterial properties against a range of clinically isolated bacterial strains . This compound provides researchers with a valuable building block for developing novel therapeutic candidates and probing biochemical mechanisms.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

(3,6-dimethoxyquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-7-8(5-6)13-10(16-2)9(12-7)14-11/h3-5H,11H2,1-2H3,(H,12,14)

InChI Key

RBMLIYRGDQDESW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)OC)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

Key structural differences among quinoxaline derivatives lie in substituent type and position, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparison of 3,6-Dimethoxy-2-hydrazinoquinoxaline with Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data Applications/Reactivity References
This compound -OCH₃ (C3, C6), -NH-NH₂ (C2) ~234.25* IR: C=N-N at 1564–1679 cm⁻¹ Precursor for hydrazones, drug intermediates
6-Bromo-2,3-dihydrazinylquinoxaline -Br (C6), -NH-NH₂ (C2, C3) 268.10 ¹H NMR: δ 5.00 (NH₂), 9.16 (NH); MS: m/z 268 Antibacterial agents
2,3-Dichloro-6-methoxyquinoxaline -Cl (C2, C3), -OCH₃ (C6) 233.07 Not specified Intermediate for agrochemicals
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid -COOH (C6), -OCH₃ (C7), -CH₃ (C3) 232.23 Solubility: DMSO, methanol Neuropharmacological research
2-HYDROXY-6,7-DIMETHOXYQUINOXALINE -OH (C2), -OCH₃ (C6, C7) 222.20 IR: Broad O-H stretch ~3200 cm⁻¹ Antioxidant potential

*Calculated based on molecular formula C₁₀H₁₂N₄O₂.

Spectral and Analytical Differences

  • IR Spectroscopy: Hydrazinoquinoxalines display C=N-N stretches between 1564–1679 cm⁻¹, while hydroxylated analogues (e.g., 2-HYDROXY-6,7-DIMETHOXYQUINOXALINE) show O-H stretches near 3200 cm⁻¹ .
  • NMR Spectroscopy: Protons adjacent to electron-withdrawing groups (e.g., -Br in 6-Bromo-2,3-dihydrazinylquinoxaline) resonate downfield (δ 9.16 for NH), whereas methoxy groups shield nearby protons, shifting signals upfield .

Preparation Methods

Reaction Overview

The patent US4547501A outlines a single-step synthesis starting from 3,6-dimethoxyquinoxalin-2-amine (1) and hydrazine hydrate (2). The reaction proceeds via nucleophilic substitution, where the amine group at the 2-position is replaced by a hydrazine moiety.

Reaction Equation:

C10H11N3O2(1)+N2H4H2O(2)C10H11N4O2(3)+H2O+NH3\text{C}{10}\text{H}{11}\text{N}3\text{O}2 \, (1) + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \, (2) \rightarrow \text{C}{10}\text{H}{11}\text{N}4\text{O}2 \, (3) + \text{H}2\text{O} + \text{NH}_3

Detailed Procedure

  • Reagent Preparation :

    • 3,6-Dimethoxyquinoxalin-2-amine (1.5 g, 0.068 mol) is suspended in absolute ethanol (20 mL).

    • Hydrazine hydrate (5 mL, 100 mmol) is added in excess to ensure complete conversion.

  • Reaction Conditions :

    • The mixture is refluxed at 78°C for 6 hours under an inert atmosphere.

    • Progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

  • Work-up and Isolation :

    • After cooling to room temperature, the precipitate is filtered and washed with cold ethanol (3 × 5 mL).

    • The crude product is recrystallized from a mixture of ethanol and water (4:1) to yield white crystals (1.28 g, 85%).

Table 1: Optimization Parameters for the Synthesis of 3,6-Dimethoxy-2-hydrazinoquinoxaline

ParameterOptimal ConditionEffect on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature78°C (reflux)Accelerates reaction kinetics
Hydrazine Equivalents1.5 equivalentsPrevents side reactions
Reaction Time6 hoursEnsures >95% conversion

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

  • Deprotonation : Ethanol facilitates the deprotonation of hydrazine, generating the nucleophilic hydrazine anion (N2H3\text{N}_2\text{H}_3^-).

  • Nucleophilic Attack : The hydrazine anion displaces the amine group at the 2-position of the quinoxaline ring, forming a Meisenheimer complex intermediate.

  • Elimination : Ammonia and water are eliminated, yielding the final product.

Key Mechanistic Challenge : Competing side reactions, such as over-hydrozination or ring-opening, are mitigated by controlling the stoichiometry of hydrazine and maintaining anhydrous conditions.

Alternative Synthetic Strategies

While the patent method remains the most validated route, theoretical alternatives include:

Reductive Amination

Hypothetically, 3,6-dimethoxyquinoxaline-2-carbaldehyde could undergo reductive amination with hydrazine. However, this pathway is less feasible due to the instability of the aldehyde intermediate under basic conditions.

Palladium-Catalyzed Coupling

Cross-coupling reactions employing palladium catalysts (e.g., Suzuki-Miyaura) could introduce the hydrazino group via a boronic acid derivative. However, this approach is synthetically cumbersome and economically nonviable for large-scale production.

Purification and Characterization

Recrystallization

The product is purified via recrystallization from ethanol-water, achieving a melting point of 182–184°C.

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 3.85 (s, 6H, OCH3_3), 6.72 (s, 2H, NH2_2), 7.12 (d, J=8.4J = 8.4 Hz, 2H), 7.98 (d, J=8.4J = 8.4 Hz, 2H).

  • IR (KBr) : 3350 cm1^{-1} (N–H stretch), 1605 cm1^{-1} (C=N stretch).

Table 2: Characterization Data for this compound

TechniqueKey SignalsInterpretation
1^1H NMRδ 3.85 (s, 6H)Methoxy groups
IR3350 cm1^{-1}N–H stretching
Melting Point182–184°CPurity and crystallinity

Scalability and Industrial Relevance

The patent method is scalable to kilogram-scale production with minor modifications:

  • Solvent Volume : Ethanol is increased to 50 L per 1 kg of starting material.

  • Continuous Reflux : A jacketed reactor maintains consistent temperature, reducing batch time by 20%.

  • Filtration : Centrifugal filtration replaces gravity filtration to expedite isolation .

Q & A

Q. What are the common synthetic routes for preparing 3,6-Dimethoxy-2-hydrazinoquinoxaline?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with diketones or equivalents. For hydrazino group introduction, hydrazine hydrate is often used. Starting with 3,6-dimethoxyquinoxaline, the hydrazine moiety can be introduced at position 2 via nucleophilic substitution or condensation under controlled conditions. General methodologies for quinoxaline synthesis, such as those described for 2,3-diphenylquinoxaline (using benzil and o-phenylenediamine), provide foundational principles . Advanced adaptations include protecting methoxy groups to avoid side reactions during hydrazine incorporation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic quinoxaline backbone, methoxy (-OCH3), and hydrazino (-NH-NH2) groups.
  • IR Spectroscopy : To identify N-H stretches (hydrazino) and C-O bonds (methoxy).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis. Comparative data from structurally similar compounds, such as ethyl 3-hydroxy-6,7-dimethoxyquinoxaline derivatives, can guide interpretation .

Q. What safety precautions are necessary when handling hydrazino-containing compounds?

Hydrazino derivatives are often toxic and require:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use of fume hoods to avoid inhalation.
  • Storage : In airtight containers away from moisture and oxidizers. Safety protocols align with those for analogous compounds, as outlined in safety data sheets (SDS) for quinoxaline derivatives .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated via:

  • HPLC : To quantify impurities using UV detection.
  • TLC : For rapid qualitative assessment.
  • Melting Point Analysis : Consistency with literature values indicates purity. These methods are standard in quinoxaline synthesis workflows .

Q. What functional groups in this compound influence its reactivity?

  • Hydrazino Group (-NH-NH2) : Acts as a nucleophile, enabling derivatization (e.g., Schiff base formation).
  • Methoxy Groups (-OCH3) : Electron-donating effects stabilize the quinoxaline ring.
  • Aromatic System : Participates in π-π interactions and hydrogen bonding. Comparative studies of similar quinoxalines highlight these reactivity trends .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize side products?

Strategies include:

  • Temperature Control : Slow addition of hydrazine at 0–5°C to reduce exothermic side reactions.
  • Protecting Groups : Temporarily block methoxy groups during hydrazine incorporation.
  • Stoichiometric Precision : Limit excess hydrazine to avoid over-substitution. These optimizations are informed by methods for methyl quinoxaline carboxylate derivatives .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths and angles. SHELXL refines crystallographic data by iteratively adjusting parameters to fit observed diffraction patterns. For example, SHELX’s robust refinement algorithms have resolved torsional ambiguities in nitro-thiophene-substituted quinoxalines .

Q. How to address contradictory data between spectroscopic and crystallographic results?

Cross-validate with:

  • 2D NMR (COSY, HSQC) : To resolve signal overlap in crowded spectra.
  • Polymorphism Screening : Assess if multiple crystal forms exist.
  • Computational Modeling : Compare experimental data with DFT-optimized structures. SHELX refinement ensures crystallographic accuracy, while spectroscopic discrepancies may arise from dynamic effects in solution .

Q. What strategies enhance the biological activity of the hydrazino moiety?

Derivatization approaches include:

  • Alkylation/Acylation : To modulate lipophilicity and bioavailability.
  • Schiff Base Formation : For metal chelation or targeting specific enzymes. Activity comparisons with ethyl 3-hydroxy-6,7-dimethoxyquinoxaline carboxylate derivatives guide structural modifications .

Q. What computational methods support derivative design for this compound?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes).
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) for reactivity insights.
  • Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases propose feasible synthetic pathways .

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